molecular formula C12H10ClN3O2S B2617233 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-78-7

4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B2617233
M. Wt: 295.74
InChI Key: NFWNKQODZAHRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, referred to as 4-Cl-TDB, is a novel small molecule that has recently been studied for its potential applications in scientific research. 4-Cl-TDB is a synthetic compound with a variety of properties that make it an ideal candidate for biological and chemical studies. It is a stable molecule with low toxicity, making it safe to use in laboratory experiments. Additionally, 4-Cl-TDB has a wide range of applications, from drug design to bioremediation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine to form the desired product.

Starting Materials
4-chlorobenzoic acid, thionyl chloride, 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine

Reaction
Step 1: React 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride., Step 2: React 4-chlorobenzoyl chloride with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine in the presence of a base such as triethylamine to form 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide.

Scientific Research Applications

4-Cl-TDB has a variety of applications in scientific research. It has been studied for its potential applications in drug design, as it has been shown to bind to a variety of receptors and enzymes. Additionally, 4-Cl-TDB has been studied for its potential applications in bioremediation, as it has been shown to be effective in degrading pollutants in the environment. It has also been studied for its potential applications in biochemistry, as it has been shown to interact with a variety of metabolic pathways. Finally, 4-Cl-TDB has been studied for its potential applications in biophysics, as it has been shown to interact with a variety of proteins.

Mechanism Of Action

The mechanism of action of 4-Cl-TDB is not yet fully understood. However, it is believed that the compound binds to a variety of receptors and enzymes, which then leads to a variety of biochemical and physiological effects. Additionally, 4-Cl-TDB has been shown to interact with a variety of metabolic pathways, which may lead to further biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Cl-TDB have not yet been fully studied. However, preliminary studies have shown that 4-Cl-TDB has a variety of effects on the body. For example, it has been shown to modulate the activity of a variety of enzymes, including cytochrome P450, which is involved in drug metabolism. Additionally, 4-Cl-TDB has been shown to modulate the activity of a variety of receptors, including G-protein coupled receptors, which are involved in signal transduction. Finally, 4-Cl-TDB has been shown to interact with a variety of metabolic pathways, which may lead to further biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

4-Cl-TDB has a number of advantages for laboratory experiments. First, it is a stable molecule with low toxicity, making it safe to use in laboratory experiments. Additionally, 4-Cl-TDB has a wide range of applications, making it an ideal candidate for biological and chemical studies. Finally, 4-Cl-TDB has a variety of biochemical and physiological effects, making it an ideal candidate for drug design and bioremediation studies.
However, there are also a number of limitations to using 4-Cl-TDB in laboratory experiments. First, the mechanism of action of 4-Cl-TDB is not yet fully understood, making it difficult to predict the effects of the compound. Additionally, the biochemical and physiological effects of 4-Cl-TDB have not yet been fully studied, making it difficult to predict the effects of the compound in laboratory experiments. Finally, 4-Cl-TDB is a synthetic compound, making it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 4-Cl-TDB research. First, further research is needed to fully understand the mechanism of action of 4-Cl-TDB. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Cl-TDB. Finally, further research is needed to develop methods for synthesizing 4-Cl-TDB in large quantities. Additionally, further research is needed to develop methods for purifying 4-Cl-TDB and to develop methods for using 4-Cl-TDB in drug design and bioremediation studies.

properties

IUPAC Name

4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWNKQODZAHRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.